Imidazo[1,2-a]pyridin-2-yl-acetic acid
CAS No.: 19741-30-1
Cat. No.: VC20744166
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19741-30-1 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-2-ylacetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) |
| Standard InChI Key | NYYYTUHPAJSTQV-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)CC(=O)O |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)CC(=O)O |
Introduction
Chemical Structure and Identification
Structural Characteristics
Imidazo[1,2-a]pyridin-2-yl-acetic acid consists of a bicyclic heterocyclic ring system where a pyridine ring is fused with an imidazole ring, forming the imidazo[1,2-a]pyridine scaffold. The distinctive feature of this compound is the acetic acid moiety (CH₂COOH) attached at position 2 of the imidazole ring. This structural arrangement creates a planar aromatic system with a flexible carboxylic acid functional group extending from the core structure. The nitrogen atoms in the heterocyclic system contribute to the compound's ability to form hydrogen bonds and interact with various biological targets, while the carboxylic acid group provides additional functionality for potential derivatization and pharmacological activity .
Chemical Identifiers and Nomenclature
The compound is formally identified through various chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases. The IUPAC name "2-imidazo[1,2-a]pyridin-2-ylacetic acid" precisely describes its chemical structure according to systematic nomenclature rules. Several synonyms exist for this compound, reflecting different naming conventions and historical usage in scientific literature .
Table 1: Chemical Identifiers for Imidazo[1,2-a]pyridin-2-yl-acetic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 19741-30-1 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-2-ylacetic acid |
| InChI | InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) |
| InChIKey | NYYYTUHPAJSTQV-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)CC(=O)O |
| PubChem CID | 326089 |
The compound's unique identifiers such as the InChI and SMILES notations provide standardized machine-readable representations of its molecular structure, facilitating computational analysis and database searching. These identifiers are essential for unambiguous identification in chemical databases and literature .
Physical and Chemical Properties
Physical Properties
Imidazo[1,2-a]pyridin-2-yl-acetic acid exists as a solid at room temperature, with a molecular weight of 176.17 g/mol. Its physical properties are influenced by both the aromatic heterocyclic system and the carboxylic acid functionality. The planarity of the imidazo[1,2-a]pyridine core contributes to potential π-stacking interactions in solid state, while the carboxylic acid group introduces hydrogen bonding capabilities that affect its solubility and crystalline structure .
Chemical Reactivity
The chemical reactivity of Imidazo[1,2-a]pyridin-2-yl-acetic acid is determined by several structural features. The carboxylic acid group exhibits typical acid-base properties and can participate in various reactions including esterification, amidation, and salt formation. The nitrogen atoms in the heterocyclic system, particularly the imine nitrogen in the imidazole ring, display nucleophilic properties and can potentially interact with electrophilic species. The aromatic character of the fused ring system affects reactivity patterns, influencing susceptibility to electrophilic and nucleophilic substitutions at different positions of the scaffold .
Spectroscopic Properties
Spectroscopic analysis provides valuable information for structural confirmation and characterization of Imidazo[1,2-a]pyridin-2-yl-acetic acid. The FTIR spectroscopic profile typically shows characteristic absorption bands related to both the heterocyclic core and the carboxylic acid functionality. The absence of N-H stretching bands in the 3500-3300 cm⁻¹ range confirms the cyclized imidazole structure, while the presence of C-N stretching bands at approximately 1370 and 1200 cm⁻¹ is indicative of the imidazole ring. Additionally, unsaturated C-H (pyridine) stretching appears near 3100 cm⁻¹, with C-C stretching and C-H bending vibrations at approximately 1600, 1450, and 750 cm⁻¹ .
In NMR spectroscopy, distinctive signals corresponding to the aromatic protons of the fused ring system and the methylene protons of the acetic acid group provide confirmatory evidence of the structure. The integration of spectroscopic data, including mass spectrometry, enables comprehensive structural verification and purity assessment of Imidazo[1,2-a]pyridin-2-yl-acetic acid preparations .
Synthesis Methods
General Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-2-yl-acetic acid, generally involves the reaction of α-haloketones with 2-aminopyridines in a basic medium at ambient temperature. This approach represents a versatile method for obtaining various substituted imidazo[1,2-a]pyridines with different functional groups at various positions. The reaction mechanism typically proceeds through a nucleophilic attack by the pyridine nitrogen on the α-carbon of the haloketone, followed by cyclization to form the imidazole ring .
For the specific synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid, the reaction would likely involve a suitably functionalized α-haloketone containing a protected carboxylic acid group, which would be revealed after the cyclization step. The general synthetic scheme can be represented as follows:
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Reaction of 2-aminopyridine with an α-haloketone containing a protected carboxylic acid moiety
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Cyclization to form the imidazo[1,2-a]pyridine scaffold
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Deprotection to reveal the acetic acid functionality at position 2
Alternative Synthetic Routes
Alternative synthetic methodologies for imidazo[1,2-a]pyridine derivatives include multicomponent reactions, which offer advantages in terms of efficiency and atom economy. For related compounds such as Schiff base derivatives of imidazo[1,2-a]pyrimidine, conventional synthetic routes involve the reaction of the heterocyclic nucleus with substituted aldehydes in ethanol, using acetic acid as a catalyst . Similar principles could be adapted for the synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives.
Recent advances in synthetic methodologies include microwave-assisted synthesis, flow chemistry approaches, and the use of various catalysts to improve yield, reduce reaction time, and enhance selectivity. These modern synthetic techniques could potentially be applied to optimize the preparation of Imidazo[1,2-a]pyridin-2-yl-acetic acid, particularly for large-scale production or preparation of libraries of derivatives for structure-activity relationship studies .
Purification and Characterization
Purification of synthesized Imidazo[1,2-a]pyridin-2-yl-acetic acid typically involves filtration, recrystallization, and/or chromatographic techniques. The progress of the reaction and purity of the product can be monitored by thin-layer chromatography (TLC). Characterization of the purified compound commonly employs spectroscopic methods including FTIR, NMR, and mass spectrometry, which collectively provide comprehensive structural confirmation. The absence of primary amine N-H stretching bands in the FTIR spectrum, together with the presence of characteristic bands for the imidazole C-N stretching and carboxylic acid functionalities, provides valuable confirmation of successful cyclization and product formation .
Biological Activity and Pharmacological Applications
Pharmacological Profile
Imidazo[1,2-a]pyridin-2-yl-acetic acid belongs to a class of compounds known for diverse pharmacological activities. Based on studies of related imidazo[1,2-a]pyridine derivatives, this compound potentially exhibits a range of biological activities. The imidazo[1,2-a]pyridine scaffold is associated with antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties. Additionally, compounds containing this heterocyclic system have demonstrated activity as β-amyloid formation inhibitors, GABA₁ and benzodiazepine receptor agonists, and cardiotonic agents .
Mechanism of Action
The potential mechanisms of action of Imidazo[1,2-a]pyridin-2-yl-acetic acid can be inferred from studies on related imidazo[1,2-a]pyridine derivatives. These compounds are known to interact with various biological targets, including neurotransmitter receptors and enzymes. Some imidazo[1,2-a]pyridine derivatives exhibit cholinesterase inhibition activities, interacting with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Molecular docking studies of imidazo[1,2-a]pyridine derivatives have revealed that these compounds can bind to the catalytic active site of cholinesterases through π···π and C-H···O interactions. The imidazole ring typically interacts with residues such as Trp84 in AChE and Trp82 in BChE, while substituents at various positions modulate binding affinity and selectivity. The acetic acid group at position 2 in Imidazo[1,2-a]pyridin-2-yl-acetic acid could potentially form additional hydrogen bonding interactions with specific residues in target proteins, influencing its binding mode and biological activity .
Structure-Activity Relationships
Structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives have provided valuable insights into the influence of structural modifications on biological activities. Research has shown that the nature and position of substituents on the imidazo[1,2-a]pyridine scaffold significantly affect pharmacological properties and target selectivity. For instance, compounds with biphenyl side chains tend to show stronger inhibition against AChE, while those with substituted phenyl side chains exhibit better BChE inhibition .
| Therapeutic Area | Potential Application | Related Activity in Imidazo[1,2-a]pyridine Class |
|---|---|---|
| Cardiovascular | Treatment of heart and circulatory failures | Phosphodiesterase III inhibition (e.g., Olprinone) |
| Neurological | Management of anxiety, seizures, or sleep disorders | GABA₁ and benzodiazepine receptor agonism |
| Neurodegenerative | Treatment of Alzheimer's disease | Cholinesterase inhibition, β-amyloid formation inhibition |
| Infectious Diseases | Treatment of viral, bacterial, or parasitic infections | Antiviral, antibacterial, antiparasitic activities |
| Inflammation | Management of inflammatory conditions | Anti-inflammatory and antipyretic properties |
The acetic acid functionality in Imidazo[1,2-a]pyridin-2-yl-acetic acid could potentially enhance its pharmacokinetic properties or modify its interaction with specific targets compared to other derivatives, potentially conferring unique therapeutic advantages. The classification of related compounds like 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid as impurities in hypnotics and sedatives suggests potential central nervous system effects for this class of compounds .
Derivatives and Structural Modifications
Known Derivatives
Several derivatives of Imidazo[1,2-a]pyridin-2-yl-acetic acid have been reported in the literature, featuring modifications at various positions of the imidazo[1,2-a]pyridine scaffold or the acetic acid moiety. Two notable examples include:
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(6-nitro-imidazo[1,2-a]pyridin-2-yl)-acetic acid: This derivative incorporates a nitro group at position 6 of the pyridine ring, which would significantly alter the electronic properties of the molecule and potentially modify its biological activities. The nitro group introduces electron-withdrawing effects that could influence reactivity, binding affinity, and pharmacological profile .
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2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid: This more complex derivative features a methyl group at position 6 of the pyridine ring and a 4-methylphenyl substituent at position 2 of the imidazole ring. Additionally, the acetic acid group is positioned at carbon 3 rather than carbon 2 of the imidazole ring. This compound is classified as an impurity related to hypnotics and sedatives, suggesting potential central nervous system activity .
These derivatives illustrate the versatility of the imidazo[1,2-a]pyridine scaffold for structural modification and the potential for developing compounds with tailored properties for specific applications.
Rational Design Strategies
Rational design of Imidazo[1,2-a]pyridin-2-yl-acetic acid derivatives can be guided by structure-activity relationship studies and computational approaches such as molecular docking. Based on findings from related compounds, several strategies can be employed to enhance specific properties or activities:
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Modification of the pyridine ring: Introduction of substituents at various positions of the pyridine ring (particularly positions 6, 7, or 8) can modulate electronic properties, lipophilicity, and binding affinity to target proteins. For instance, electron-withdrawing groups like nitro or halogen substituents could enhance binding to specific protein residues through additional interactions .
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Functionalization of the acetic acid group: Conversion of the carboxylic acid to esters, amides, or other derivatives can improve pharmacokinetic properties such as membrane permeability or metabolic stability. Such modifications could also provide opportunities for targeted drug delivery or prodrug approaches .
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Introduction of substituents at position 3: While maintaining the acetic acid group at position 2, additional functional groups could be introduced at position 3 of the imidazole ring to enhance binding affinity or selectivity for specific targets, as exemplified by some clinically relevant imidazo[1,2-a]pyridine derivatives .
Molecular docking studies of imidazo[1,2-a]pyridine derivatives have provided valuable insights into binding modes with specific targets, such as cholinesterase enzymes, which can guide rational design of optimized derivatives. For instance, compounds designed to interact with both the catalytic active site and peripheral anionic site of AChE through appropriate substituents have demonstrated enhanced inhibitory activity .
Structure-Property Relationships
Analytical Methodologies
Spectroscopic Techniques
Spectroscopic techniques play a crucial role in the characterization and analysis of Imidazo[1,2-a]pyridin-2-yl-acetic acid. Fourier-transform infrared (FTIR) spectroscopy provides valuable information about functional groups present in the molecule. The absence of N-H stretching bands in the range of 3500-3300 cm⁻¹ confirms the cyclization of the imidazole ring, while the presence of C-N stretching bands at approximately 1370 and 1200 cm⁻¹ is indicative of the imidazole structure. Additionally, characteristic bands for unsaturated C-H (pyridine) stretching near 3100 cm⁻¹ and C-C and C-H bending at approximately 1600, 1450, and 750 cm⁻¹ provide confirmatory evidence of the structure .
Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, offers detailed structural information through chemical shift values, coupling patterns, and integration ratios. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that further support structural identification. These spectroscopic techniques, used in combination, enable comprehensive characterization of Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives .
Chromatographic Methods
Chromatographic methods are essential for the separation, purification, and quantification of Imidazo[1,2-a]pyridin-2-yl-acetic acid. High-performance liquid chromatography (HPLC) with UV detection is commonly employed, typically utilizing reverse-phase columns with appropriate mobile phases such as acetonitrile-water or methanol-water mixtures. The addition of modifiers such as formic acid or ammonium acetate often improves peak shape and resolution, particularly important for acidic compounds like Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Thin-layer chromatography (TLC) serves as a valuable technique for reaction monitoring and preliminary purity assessment. The progress of synthesis reactions and the presence of impurities can be effectively tracked using appropriate solvent systems and visualization methods. For more complex analytical challenges, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) offer enhanced sensitivity and specificity, enabling the detection and quantification of trace amounts of the compound in complex matrices .
X-ray Crystallography
Current Research and Future Prospects
Recent Research Developments
Recent research on imidazo[1,2-a]pyridine derivatives has focused on exploring their diverse biological activities and developing new derivatives with enhanced properties for specific applications. Studies have demonstrated the potential of these compounds as cholinesterase inhibitors for the treatment of Alzheimer's disease, with detailed investigations of their binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies have revealed that the imidazo[1,2-a]pyridine ring can bind to the catalytic active site of these enzymes through π···π and C-H···O interactions, providing valuable insights for rational drug design .
While specific research on Imidazo[1,2-a]pyridin-2-yl-acetic acid is limited in the available literature, studies on related compounds suggest potential areas for investigation, including its activities against cholinesterases, GABA receptors, or other biological targets associated with the imidazo[1,2-a]pyridine scaffold. The acetic acid functionality at position 2 presents opportunities for derivatization and optimization for specific therapeutic applications .
Challenges and Future Directions
Despite the promising potential of Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives, several challenges need to be addressed for successful translation to clinical applications. These include:
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Selectivity optimization: Achieving selective activity against specific biological targets while minimizing interactions with off-target proteins remains a significant challenge, particularly given the wide range of activities associated with imidazo[1,2-a]pyridine derivatives.
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Pharmacokinetic optimization: Improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for successful drug development. The acetic acid group may present challenges related to oral bioavailability that need to be addressed through appropriate formulation strategies or prodrug approaches.
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Synthetic methodology development: Enhancing the efficiency, scalability, and sustainability of synthetic methods for Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives remains an important area for further research.
Future research directions may include more comprehensive structure-activity relationship studies to fully understand the influence of specific structural features on biological activities, investigation of multi-target compounds incorporating the Imidazo[1,2-a]pyridin-2-yl-acetic acid scaffold with other pharmacophores, and exploration of advanced drug delivery systems to improve pharmacokinetic properties and therapeutic efficacy .
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